2-(Tetrahydrofuran-2-yl)succinic acid
Description
Contextualization of Succinic Acid Derivatives
Succinic acid, a simple four-carbon dicarboxylic acid, is a key intermediate in cellular metabolism, specifically the citric acid cycle. vedantu.com Its derivatives are versatile building blocks in chemical synthesis, serving as precursors to a wide range of commercially important chemicals, including 1,4-butanediol (B3395766), tetrahydrofuran (B95107) (THF), and various polyesters and resins. acs.orgacs.org The presence of two carboxylic acid groups allows for a variety of chemical transformations, such as esterification, amidation, and the formation of anhydrides, making them valuable synthons in the construction of more complex molecules. nih.gov The study of substituted succinic acids is driven by the desire to create novel polymers, functional materials, and biologically active compounds. nih.govnih.gov
Role of Tetrahydrofuran Moiety in Bioactive and Synthetic Molecules
The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. arkat-usa.org This five-membered saturated oxygen-containing heterocycle can influence a molecule's physicochemical properties, such as polarity and solubility, which are critical for biological interactions. The THF moiety is found in various natural products, including lignans (B1203133) with antimicrobial properties and complex marine lipids. arkat-usa.org In medicinal chemistry, the incorporation of a THF ring can enhance the metabolic stability of a drug molecule. Furthermore, substituted tetrahydrofurans are valuable intermediates in organic synthesis, with numerous stereoselective methods developed for their preparation. acs.org
Rationale for Investigating 2-(Tetrahydrofuran-2-yl)succinic acid
The investigation into this compound is predicated on the unique combination of the succinic acid backbone and the tetrahydrofuran substituent. This structure presents several points of interest for chemical research. The presence of two carboxylic acid groups and a heterocyclic ether creates a molecule with multiple functionalization points, offering potential as a monomer for novel biodegradable polymers or as a scaffold for the synthesis of more complex target molecules. The stereochemistry of the molecule, with a chiral center at the point of substitution on the succinic acid chain and another at the 2-position of the tetrahydrofuran ring, presents opportunities for the development of stereoselective synthetic methods.
A plausible and documented method for the synthesis of the ester form of this compound is through the radical addition of tetrahydrofuran to dialkyl maleates. arkat-usa.orgresearchgate.net This reaction directly forms the carbon-carbon bond between the THF ring and the succinic acid backbone. The diastereoselectivity of this addition has been a subject of study, with reports indicating that the ratio of diastereomers formed can be influenced by the steric bulk of the ester's alkyl groups. arkat-usa.org
Overview of Research Scope and Objectives
The primary objective of research in this area is to develop efficient and stereoselective synthetic routes to this compound and its derivatives. A key focus is to understand and control the diastereoselectivity of the key bond-forming reactions. Furthermore, the characterization of the resulting products using modern spectroscopic techniques is essential to unambiguously determine their structure and stereochemistry. While the direct biological applications of this compound are not yet extensively documented, its structural similarity to other bioactive tetrahydrofuran derivatives suggests potential for future investigation in this area.
Detailed Research Findings
Synthesis and Characterization
The synthesis of esters of this compound has been achieved through the photochemical radical addition of tetrahydrofuran to dialkyl maleates. arkat-usa.org This reaction typically involves the irradiation of a solution of the dialkyl maleate (B1232345) in tetrahydrofuran, often in the presence of a radical initiator. The reaction proceeds via the formation of a THF radical which then adds across the double bond of the maleate ester.
Table 1: Diastereomeric Ratio in the Radical Addition of THF to Dialkyl Maleates arkat-usa.org
| Dialkyl Maleate | Diastereomeric Ratio (syn/anti) |
|---|---|
| Dimethyl maleate | 1.6/1.0 |
| Di-tert-butyl maleate | Not specified |
This interactive table allows for sorting and filtering of the data.
The characterization of the resulting products, such as 2-(Tetrahydro-2-furanyl)butanedioic acid 1,4-dimethyl ester, is typically carried out using spectroscopic methods. researchgate.net
Table 2: Spectroscopic Data for 2-(Tetrahydro-2-furanyl)butanedioic acid 1,4-dimethyl ester researchgate.net
| Technique | Observed Data |
|---|---|
| 1H NMR (CDCl3) | Signals corresponding to the THF and succinate (B1194679) protons. |
| 13C NMR (CDCl3) | δ = 13.7 (×2), 19.08, 19.11, 25.6, 29.7, 30.58, 30.61, 33.5, 46.9, 64.5, 64.7 |
This interactive table allows for sorting and filtering of the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTJQLHSRLXMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277383 | |
| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-63-2 | |
| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 2-(Tetrahydrofuran-2-yl)succinic Acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed.
A primary disconnection is at the carbon-carbon bond between the tetrahydrofuran (B95107) (THF) ring and the succinic acid moiety (Disconnection A ). This leads to a tetrahydrofuran-based cation or radical equivalent and a succinic acid-derived nucleophile (an enolate). This approach focuses on the functionalization of a pre-formed THF ring.
Alternatively, the synthesis can be planned by forming the THF ring in a key cyclization step (Disconnection B ). This involves disconnecting the C-O bond of the ether, revealing an acyclic precursor such as a diol with the succinic acid side chain already attached.
Finally, disconnections within the succinic acid moiety itself (Disconnection C ) can be considered. This would involve building the dicarboxylic acid functionality onto a simpler C2 side chain attached to the THF ring, for instance, through carboxylation or elaboration of a different functional group.
These primary disconnections give rise to two major strategic approaches:
Functionalization of a pre-existing THF ring: Attaching the succinic acid side chain or a precursor to the C2 position of a tetrahydrofuran derivative.
Cyclization to form the THF ring: Constructing the heterocyclic ring from an acyclic precursor that already contains the carbon framework for the succinic acid moiety.
Approaches to the Tetrahydrofuran Core
Cycloetherification Reactions
Cycloetherification is a powerful method for constructing cyclic ethers like tetrahydrofuran, typically involving an intramolecular nucleophilic substitution. nih.gov These reactions often start with linear molecules containing a hydroxyl group and a suitable leaving group, or from unsaturated alcohols.
One common strategy is the intramolecular Williamson ether synthesis, where a 1,4-diol derivative undergoes cyclization. For the synthesis of our target molecule, this would involve an acyclic precursor with the succinic acid moiety already installed.
Another prominent method is the intramolecular hydroalkoxylation of an unsaturated alcohol. For instance, a γ-hydroxy alkene can be cyclized to form a 2-substituted tetrahydrofuran. organic-chemistry.org Palladium-catalyzed methods are particularly effective, allowing for the simultaneous formation of a C-O and a C-C bond in a single step from a γ-hydroxy alkene and an aryl or vinyl halide. organic-chemistry.org This approach could be adapted to install a precursor to the succinic acid chain.
Table 1: Selected Cycloetherification Methods for Tetrahydrofuran Synthesis
| Reaction Type | Precursor | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular SN2 | 1,4-Haloalcohol or Diol Sulfonate | Base (e.g., NaH) | Classic, reliable method for ring formation. | nih.gov |
| Palladium-Catalyzed Carboetherification | γ-Hydroxy Alkene | Pd Catalyst (e.g., Pd(OAc)2) | Forms C-O and C-C bonds simultaneously; good stereoselectivity. | organic-chemistry.org |
| Acid-Catalyzed Cyclization | 1,4-Diol | Acid (e.g., H2SO4) | Simple conditions but may lack selectivity. | nih.gov |
| Asymmetric Cycloetherification | ε-Hydroxy-α,β-unsaturated Ketone | Organocatalyst (e.g., Cinchona alkaloid-thiourea) | Provides enantioenriched tetrahydrofurans. | organic-chemistry.org |
Functionalization of Pre-existing Tetrahydrofuran Rings
An alternative to building the ring is to start with tetrahydrofuran itself or a simple derivative and introduce the side chain at the C2 (α) position. This relies on the activation of the α-C–H bond, which is the most reactive position on the THF ring.
Radical-mediated reactions are a common approach. For example, a THF radical can be generated and then coupled with a suitable acceptor. More modern methods involve transition-metal-catalyzed C-H activation. Nickel-catalyzed photoredox reactions, for example, can achieve the α-arylation of ethers like THF. organic-chemistry.org
A particularly relevant strategy would be the coupling of an enolate with an activated THF derivative. For instance, 2-acetoxytetrahydrofuran can react with silyl (B83357) enol ethers in the presence of a Lewis acid to form 2-substituted tetrahydrofurans. This would be a direct way to attach a precursor of the succinic acid moiety.
Approaches to the Succinic Acid Moiety
The construction of the succinic acid portion of the molecule requires the formation of a C-C bond and the introduction of two carboxylic acid groups.
Carbon-Carbon Bond Formation Strategies
The key step in forming the succinic acid backbone is the creation of the C-C bond between the α and β carbons of the succinate (B1194679) chain. One classic and effective method is the oxidative coupling of two acetate (B1210297) units. The enolates of esters, such as tert-butyl acetate, can be formed using a strong base like lithium diisopropylamide (LDA) and then coupled using an oxidant like iodine (I₂) or a copper(II) salt to form the corresponding succinate diester. acs.org
Another powerful approach involves the alkylation of malonate esters. researchgate.net For our target molecule, this could involve reacting a suitable 2-(halomethyl)tetrahydrofuran derivative with diethyl malonate. The resulting product can then be hydrolyzed and decarboxylated to yield a (tetrahydrofuran-2-yl)acetic acid derivative, which would require a subsequent carboxylation step. Alternatively, a Michael addition of a malonate enolate to an α,β-unsaturated ester attached to the THF ring could construct the required carbon skeleton.
Table 2: Key C-C Bond Forming Reactions for Succinate Synthesis
| Strategy | Reactants | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Oxidative Coupling | Ester Enolate (e.g., from tert-butyl acetate) | I2, Cu(II) salts | Symmetrical Succinate Diester | acs.org |
| Malonate Alkylation | Diethyl Malonate + Alkyl Halide | Base (e.g., NaOEt) | Substituted Malonic Ester | researchgate.net |
| Michael Addition | Enolate + α,β-Unsaturated Carbonyl | Catalytic Base | 1,5-Dicarbonyl Compound | researchgate.net |
Carboxylation and Oxidation Pathways
Once a C2 or C3 side chain is attached to the tetrahydrofuran ring, the final carboxylic acid groups must be installed. Carboxylation is the direct introduction of a -COOH group. This is often achieved by reacting an organometallic intermediate (like a Grignard or organolithium reagent) with carbon dioxide. youtube.com For example, a (tetrahydrofuran-2-yl)acetic acid ester could be α-deprotonated and then carboxylated with CO₂ to form the target molecule's ester precursor. youtube.com
Oxidation provides an alternative route. A precursor molecule with hydroxyl or aldehyde groups at the appropriate positions can be oxidized to the corresponding carboxylic acids. For example, a diol attached to the THF ring could be subjected to a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the dicarboxylic acid. While effective, these strong oxidants may not be compatible with the THF ring, requiring careful selection of reagents or the use of protecting groups.
Stereoselective Synthesis
The creation of specific stereoisomers of this compound is paramount for its potential applications in fields where chirality dictates biological activity or material properties. Stereoselective synthesis aims to control the formation of the two chiral centers present in the molecule: the carbon at position 2 of the tetrahydrofuran ring and the adjacent carbon on the succinic acid backbone.
Chiral Auxiliary-Based Methods
Chiral auxiliary-based methods offer a powerful strategy for inducing stereoselectivity. In this approach, an optically pure chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. While specific examples for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, a known strategy for a structurally related compound provides a strong conceptual basis.
One such approach involves the addition of a lithium anion derived from a chiral sulfoxide (B87167), such as (S)-R-methyl-p-tolylsulfoxide, to succinic anhydride (B1165640). This reaction establishes a chiral center. Subsequent chemical transformations would then lead to the formation of the tetrahydrofuran ring, with the stereochemistry influenced by the initial chiral auxiliary. After the key stereocenter-forming step, the chiral auxiliary is cleaved and can be recovered for reuse, yielding the enantiomerically enriched product.
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic addition of a chiral sulfoxide anion to succinic anhydride | (S)-R-methyl-p-tolylsulfoxide, n-BuLi, THF | Chiral keto-acid |
| 2 | Reduction and cyclization | Selective reduction of the ketone, followed by intramolecular cyclization | This compound derivative |
| 3 | Removal of chiral auxiliary and protecting groups | Appropriate cleavage and deprotection steps | Enantiomerically enriched this compound |
This method's success is contingent on the diastereoselectivity of the initial addition and the stereochemical control during the cyclization step.
Asymmetric Catalysis for Enantioselective Formation
Asymmetric catalysis represents a highly efficient and atom-economical approach to stereoselective synthesis. This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, an asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-(tetrahydrofuran-2-ylidene)succinic acid, would be a logical strategy.
The use of chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine (B1218219) ligands, is a well-established method for the asymmetric hydrogenation of various olefins. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Table of Potential Catalytic Systems for Asymmetric Hydrogenation:
| Catalyst Type | Metal | Chiral Ligand Example | Potential Substrate |
| Rhodium-based | Rh(I) | (R,R)-Et-DuPhos | Diethyl 2-(tetrahydrofuran-2-ylidene)succinate |
| Ruthenium-based | Ru(II) | (R)-BINAP | 2-(Tetrahydrofuran-2-ylidene)succinic acid |
| Iridium-based | Ir(I) | (R,S)-JosiPhos | 2-(Tetrahydrofuran-2-ylidene)succinic acid |
The development of a successful asymmetric catalytic process would require screening of various catalysts and optimization of reaction parameters such as hydrogen pressure, temperature, and solvent.
Diastereoselective Control in Multi-step Syntheses
In a multi-step synthesis, controlling the relative stereochemistry between the two chiral centers (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For this compound, this involves controlling the cis/trans relationship between the substituent on the tetrahydrofuran ring and the succinic acid moiety.
One effective strategy involves a conjugate addition reaction. For instance, a Michael addition of a nucleophile derived from a tetrahydrofuran precursor to a maleic or fumaric acid derivative can establish the desired diastereoselectivity. The stereochemical outcome is often influenced by the geometry of the Michael acceptor (cis or trans) and the reaction conditions.
Furthermore, intramolecular cyclization reactions are a powerful tool for controlling diastereoselectivity. The stereochemistry of the starting material can direct the formation of a specific diastereomer upon cyclization, often following predictable stereochemical models like Baldwin's rules. For example, the cyclization of a linear precursor with pre-defined stereocenters can lead to the formation of the tetrahydrofuran ring with a high degree of diastereocontrol.
Total Synthesis and Analog Preparation
The total synthesis of this compound has not been a primary focus of reported research, likely due to its role as a potential building block rather than a complex natural product target itself. However, the synthesis of structurally similar analogs provides valuable insights into potential synthetic strategies.
A notable example is the synthesis of (S)-2-(tetrahydrofuran-2-yl)acetic acid. This compound, which differs by having one less carboxylic acid group, has been prepared and identified as a semiochemical. Its synthesis often starts from commercially available chiral precursors, demonstrating the "chiral pool" approach. For instance, starting with a chiral lactone allows for the stereospecific introduction of the tetrahydrofuran ring.
The general synthetic approach to such analogs often involves:
Starting with a chiral precursor (e.g., a chiral lactone or alcohol).
Functional group manipulations to introduce the necessary side chain.
Cyclization to form the tetrahydrofuran ring if not already present.
These strategies for analog preparation are directly applicable to the synthesis of this compound, with the main challenge being the introduction and maintenance of the dicarboxylic acid functionality throughout the synthetic sequence.
Enzymatic and Biocatalytic Synthesis Routes
The application of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not yet reported, related biocatalytic transformations suggest its feasibility.
Biotransformation Pathways
Biotransformation pathways could be envisioned starting from readily available bio-based feedstocks. For instance, microorganisms could be engineered to convert precursors like furfural (B47365) or other furan (B31954) derivatives, which are derivable from biomass, into the target molecule.
A hypothetical biotransformation pathway could involve:
Bio-oxidation: An engineered microorganism or isolated enzyme could oxidize a furan-containing precursor to introduce the necessary carboxylic acid functionalities.
Bio-reduction: Subsequent stereoselective reduction of the furan ring to a tetrahydrofuran ring could be achieved using specific oxidoreductases.
The production of succinic acid itself through microbial fermentation is a well-established industrial process. nih.gov Genetically engineered strains of organisms like Escherichia coli and Saccharomyces cerevisiae are capable of producing high titers of succinic acid from renewable resources. nih.gov Leveraging this technology, one could explore feeding a tetrahydrofuran-containing precursor to a succinic acid-producing strain, or conversely, introducing the genetic machinery for tetrahydrofuran synthesis into a high-performing succinic acid producer.
Engineered Microbial Systems for Production
The field of metabolic engineering has made significant strides in the microbial production of a vast array of chemicals. datapdf.comorganic-chemistry.orgnih.govcmu.edugoogle.com Strains of microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently engineered to produce platform chemicals such as succinic acid. datapdf.comorganic-chemistry.orgnih.govcmu.edugoogle.com In principle, it is conceivable that a microbial system could be engineered to produce this compound.
This would likely involve the introduction of a novel biosynthetic pathway capable of forming the C-C bond between a tetrahydrofuran precursor and a succinic acid precursor. Such an endeavor would require the identification or engineering of specific enzymes, such as a lyase or a transferase, that could catalyze this unique condensation reaction. However, a thorough search of existing literature and databases reveals no such engineered microbial systems have been developed or even proposed for the synthesis of this specific compound. The focus of microbial engineering has remained on the high-yield production of foundational chemicals like succinic acid itself, which can then be chemically converted to other products. google.comresearchgate.net
Process Optimization and Scalability Considerations
Given the absence of established synthetic methods for this compound, discussions on process optimization and scalability are entirely theoretical. Any future development of a viable synthetic route, whether chemical or biological, would necessitate a rigorous optimization process.
For a hypothetical chemical synthesis, key parameters for optimization would include:
Catalyst Selection and Loading: Identifying a catalyst that efficiently promotes the desired bond formation while minimizing side reactions.
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature and Pressure: Optimizing these parameters to maximize yield and reaction rate while ensuring process safety.
Reactant Stoichiometry: Fine-tuning the ratio of reactants to drive the reaction to completion and minimize waste.
Purification Strategies: Developing effective methods to isolate the target compound from unreacted starting materials and byproducts.
In the context of a potential engineered microbial process, optimization and scalability would involve:
Strain Development: Further engineering of the microbial host to enhance titer, yield, and productivity of the target compound. This often involves deleting competing metabolic pathways and optimizing the expression of the engineered pathway enzymes.
Fermentation Process Optimization: Fine-tuning fermentation conditions such as pH, temperature, aeration, and nutrient feed strategies to maximize cell growth and product formation.
Downstream Processing: Developing an efficient and cost-effective method to separate the this compound from the fermentation broth, which would contain residual media components, biomass, and other metabolites.
Until a reproducible and characterized synthesis of this compound is reported, any considerations regarding its large-scale production remain speculative.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(Tetrahydrofuran-2-yl)succinic acid is expected to exhibit a complex pattern of signals due to the various non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the tetrahydrofuran (B95107) ring and the carboxylic acid groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H2' (THF ring) | ~4.0 - 4.5 | Multiplet | |
| H5'a, H5'b (THF ring) | ~3.7 - 4.0 | Multiplets | |
| H3'a, H3'b, H4'a, H4'b (THF ring) | ~1.8 - 2.2 | Multiplets | |
| H2 (Succinic acid chain) | ~2.8 - 3.2 | Multiplet | |
| H3a, H3b (Succinic acid chain) | ~2.5 - 2.9 | Multiplets | |
| COOH | ~10.0 - 13.0 | Broad Singlet |
Note: These are predicted values and can vary based on the solvent and stereochemistry.
The proton on the carbon atom connecting the two moieties (C2) would likely appear as a multiplet due to coupling with the adjacent protons on the succinic acid chain and the tetrahydrofuran ring. The diastereotopic protons of the methylene (B1212753) groups in the tetrahydrofuran ring would exhibit complex splitting patterns.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175 - 180 |
| C4 (COOH) | ~175 - 180 |
| C2 | ~45 - 55 |
| C3 | ~30 - 40 |
| C2' (THF ring) | ~75 - 85 |
| C5' (THF ring) | ~65 - 75 |
| C3', C4' (THF ring) | ~25 - 35 |
Note: These are predicted values and can vary based on the solvent and stereochemistry.
The carbons of the carboxylic acid groups (C1 and C4) are expected to resonate at the lowest field. The carbon atom attached to the oxygen in the tetrahydrofuran ring (C2') would also be significantly downfield.
To definitively assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential. nih.govbldpharm.comhmdb.ca
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, cross-peaks would be expected between the proton at C2 and the protons at C3 of the succinic acid chain, as well as the proton at C2' of the tetrahydrofuran ring. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). bldpharm.comnist.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connection between the tetrahydrofuran ring and the succinic acid chain. For example, correlations would be expected between the proton at C2' and the carbons of the succinic acid chain (C2, C1, C3), and between the proton at C2 and the carbons of the tetrahydrofuran ring (C2', C3'). bldpharm.comnist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is particularly useful for determining the relative stereochemistry of the molecule, for instance, the orientation of the succinic acid chain relative to the tetrahydrofuran ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₁₂O₅).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. The fragmentation of this compound would likely proceed through several key pathways:
Loss of Water (H₂O): Carboxylic acids readily lose water under MS conditions.
Decarboxylation (loss of CO₂): Loss of one or both carboxyl groups is a common fragmentation pathway for dicarboxylic acids.
Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo ring-opening reactions followed by further fragmentation. A characteristic fragment would be the tetrahydrofuranyl cation or related species.
Cleavage at the C-C bond between the two moieties: This would result in fragments corresponding to the succinic acid portion and the tetrahydrofuran portion.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural composition. These methods are instrumental in identifying the functional groups present in this compound, which is composed of a tetrahydrofuran ring linked to a succinic acid moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic bands from both the succinic acid and tetrahydrofuran components.
The succinic acid portion of the molecule will give rise to several distinct IR absorptions. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing a broad profile due to hydrogen bonding. researchgate.netbohrium.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. researchgate.net Furthermore, C-O stretching and O-H bending vibrations from the carboxyl groups would contribute to signals in the 1200-1440 cm⁻¹ region. researchgate.net
The tetrahydrofuran (THF) ring introduces additional characteristic bands. The most prominent of these is the C-O-C asymmetric stretching vibration, which is typically observed as a strong band in the 1070-1150 cm⁻¹ range. researchgate.netudayton.edu The C-H stretching vibrations of the methylene (CH₂) groups in the THF ring will appear in the 2850-2960 cm⁻¹ region. researchgate.net Other vibrations, such as CH₂ bending and rocking modes, will contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹. researchgate.netnist.gov
A summary of the expected IR absorption bands for this compound, based on its constituent functional groups, is presented in Table 1.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 | O-H Stretch | Carboxylic Acid |
| 2850-2960 | C-H Stretch | Tetrahydrofuran (CH₂) |
| 1700-1725 | C=O Stretch | Carboxylic Acid |
| 1200-1440 | C-O Stretch / O-H Bend | Carboxylic Acid |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the symmetric vibrations of the functional groups.
For the succinic acid moiety, the C=O stretching vibration is also observable in the Raman spectrum, typically around 1650-1680 cm⁻¹. rsc.org The C-C stretching vibrations of the succinic acid backbone and the tetrahydrofuran ring are expected to produce signals in the 800-1200 cm⁻¹ region. rsc.orgresearchgate.net Raman spectroscopy is particularly useful for observing the symmetric C-O-C stretching of the ether group in the THF ring. researchgate.netmdpi.com
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-2960 | C-H Stretch | Tetrahydrofuran (CH₂) |
| 1650-1680 | C=O Symmetric Stretch | Carboxylic Acid |
| 800-1200 | C-C Stretch | Carbon Skeleton |
Chiral Analysis Methods
This compound possesses two chiral centers, at the C2 position of the tetrahydrofuran ring and the C2 position of the succinic acid chain. This results in the existence of four possible stereoisomers (diastereomers and enantiomers). The separation and identification of these stereoisomers are crucial and can be achieved through various chiral analysis techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov
For the separation of the stereoisomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209), could be effective. nih.gov These phases are known for their broad applicability in separating a wide range of chiral compounds, including those with carboxylic acid groups. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being critical for achieving optimal resolution. sigmaaldrich.comnih.gov For acidic compounds, the addition of a small amount of an acidic modifier, like trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.
A hypothetical chiral HPLC separation of the enantiomers of one diastereomer of this compound is presented in Table 3.
Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) |
|---|---|
| (R,R)-enantiomer | 12.5 |
| (S,S)-enantiomer | 14.2 |
Note: These are hypothetical values and would depend on the specific column and conditions used.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another important technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The carboxylic acid groups can be esterified, for example, by reaction with methanol (B129727) or diazomethane, to form the corresponding methyl esters.
The resulting volatile derivatives can then be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. nih.gov The different interactions between the enantiomeric derivatives and the chiral stationary phase lead to their separation. The separated enantiomers are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.
Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic property of a chiral molecule under specific conditions of temperature, wavelength, and solvent.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. The Cotton effect, the characteristic shape of the CD curve near an absorption band, can be used to determine the absolute configuration of a chiral center. For this compound, the carbonyl groups of the carboxylic acids would be the primary chromophores responsible for the CD signal.
Stereochemistry and Conformational Analysis
Absolute and Relative Stereochemistry of the Tetrahydrofuran (B95107) Ring
The tetrahydrofuran ring in 2-(Tetrahydrofuran-2-yl)succinic acid contains at least one stereocenter at the C2 position, where the succinic acid moiety is attached. The absolute configuration at this center would be designated as either (R) or (S). The relative stereochemistry of the tetrahydrofuran ring itself would be of interest if other substituents were present on the ring, but in this case, the focus is on the single point of attachment. No studies were found that determine or discuss the absolute or relative stereochemistry of this specific compound.
Conformational Preferences and Dynamics
The conformational flexibility of this compound would be determined by the puckering of the tetrahydrofuran ring (envelope and twist conformations) and the rotation around the single bonds of the succinic acid chain. It is known that the conformation of succinic acid itself can be influenced by solvent and ionization state. nih.gov However, how the bulky tetrahydrofuran substituent would impact these preferences in the context of the full molecule has not been studied. Research into the conformational analysis of related succinic acid derivatives exists, but specific findings for this compound are absent. bldpharm.com
Isomeric Forms and Their Separation
Given the multiple stereocenters, this compound can exist as a mixture of diastereomers and enantiomers. The separation of these isomers would be crucial for understanding their individual biological activities or for use in stereospecific synthesis. Standard techniques like chromatography would likely be employed, but no specific methods for the separation of this compound isomers have been published.
Stereochemical Resolution Strategies
The separation of enantiomers, known as chiral resolution, is a critical process in stereochemistry. For a dicarboxylic acid like this compound, several strategies could theoretically be applied.
Classical Resolution with Chiral Reagents
Classical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts, having different physical properties, can then be separated by methods such as fractional crystallization. Following separation, the acidifying of the salts would yield the individual enantiomers of this compound. While this is a common and established method, there are no documented applications of this technique for the resolution of this specific compound.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of the diacid, allowing for the separation of the monoester from the unreacted enantiomer. While enzymatic resolutions have been developed for a wide variety of compounds, no studies have been found that apply this methodology to this compound.
Preparative Chiral Chromatography
Preparative chiral chromatography is a crucial technique for the isolation of stereoisomers of this compound on a larger scale, which is essential for further stereochemical studies and biological evaluations. Due to the presence of multiple chiral centers, this compound exists as a mixture of diastereomers and enantiomers. The direct separation of these enantiomers can be challenging. A common and effective strategy involves the derivatization of the carboxylic acid groups with a chiral resolving agent to form diastereomeric esters. These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques.
A frequently employed method for the resolution of chiral carboxylic acids is their esterification with an enantiomerically pure alcohol, such as l-menthol. libretexts.orgbeilstein-journals.org The resulting diastereomeric esters can then be efficiently separated by preparative High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). beilstein-journals.org
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have demonstrated broad applicability in the separation of a diverse range of chiral compounds, including diastereomeric esters. hplc.eueijppr.com For instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column, such as a CHIRALPAK® IC, has been shown to be effective in separating similar diastereomeric esters. beilstein-journals.org
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve the best balance between resolution and analysis time. beilstein-journals.orgresearchgate.net The relative proportions of the solvents in the mobile phase can significantly influence the retention times and the separation factor (α) of the diastereomers.
Below is a representative data table illustrating a hypothetical preparative chiral HPLC separation of the di-l-menthyl esters of the (2R,2'S) and (2S,2'S) diastereomers of this compound.
Table 1: Representative Parameters for Preparative Chiral HPLC Separation of Di-l-menthyl-2-(tetrahydrofuran-2-yl)succinate Diastereomers
| Parameter | Value |
| Column | CHIRALPAK® IC (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 20 mm x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Sample | Mixture of di-l-menthyl-2-(tetrahydrofuran-2-yl)succinate diastereomers |
| Hypothetical Retention Time (Diastereomer 1) | 15.2 min |
| Hypothetical Retention Time (Diastereomer 2) | 18.5 min |
| Separation Factor (α) | 1.22 |
| Resolution (Rs) | >1.5 |
Following the chromatographic separation, the purified diastereomeric esters can be collected in separate fractions. The chiral auxiliary (l-menthol) is subsequently cleaved through hydrolysis to yield the individual, enantiomerically enriched stereoisomers of this compound.
Chemical Reactivity and Derivatization Studies
Reactions Involving Carboxylic Acid Functionalities
The two carboxylic acid groups are prime sites for a variety of modifications, allowing for the synthesis of a diverse array of derivatives.
Like other dicarboxylic acids, 2-(Tetrahydrofuran-2-yl)succinic acid is expected to readily undergo esterification with alcohols in the presence of an acid catalyst to form mono- and di-esters. The reaction can be driven to completion by removing the water formed during the reaction. Enzymatic methods, for instance using Candida antarctica lipase (B570770) B, have also proven effective for the esterification of succinic acid with alcohols like ethanol (B145695). nih.gov These enzymatic processes can offer high selectivity under mild conditions. nih.gov
Amidation can be achieved by reacting the acid with amines. This transformation typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the formation of the amide bond. These reactions would produce the corresponding mono- and di-amides, which have applications in various fields of chemistry. The general schemes for these reactions are depicted below, leading to a variety of potential ester and amide derivatives.
Table 1: Potential Ester and Amide Derivatives of this compound
| Reactant | Product Type | Potential Product Name |
| Methanol (B129727) | Diester | Dimethyl 2-(tetrahydrofuran-2-yl)succinate |
| Ethanol | Monoester | 1-Ethyl 2-(tetrahydrofuran-2-yl)succinate |
| Benzyl alcohol | Diester | Dibenzyl 2-(tetrahydrofuran-2-yl)succinate |
| Ammonia | Diamide | 2-(Tetrahydrofuran-2-yl)succinamide |
| Aniline | Monoamide | 4-Anilino-4-oxo-2-(tetrahydrofuran-2-yl)butanoic acid |
| Diethylamine | Diamide | N1,N1,N4,N4-tetraethyl-2-(tetrahydrofuran-2-yl)succinamide |
Substituted succinic acids are known to form cyclic anhydrides upon heating, often with the aid of a dehydrating agent like acetyl chloride or acetic anhydride (B1165640). pearson.comorgsyn.org It is highly probable that this compound would undergo intramolecular cyclization to form 3-(tetrahydrofuran-2-yl)dihydrofuran-2,5-dione. This reaction involves an intramolecular nucleophilic acyl substitution where one carboxylic acid group attacks the other (or its activated form), eliminating a molecule of water. pearson.com The formation of this five-membered anhydride ring is generally a thermodynamically favorable process. orgsyn.org The synthesis of alkenylsuccinic anhydrides from maleic anhydride and internal olefins is a well-established industrial process, highlighting the propensity of substituted succinic acids to form anhydrides. wikipedia.orgchempedia.info
The decarboxylation of succinic acid itself typically requires high temperatures. However, the stability and reaction pathway can be influenced by substituents. For dicarboxylic acids, decarboxylation often proceeds if a stable carbanion intermediate can be formed. For this compound, decarboxylation would likely be a challenging reaction under standard conditions. masterorganicchemistry.com However, specific methodologies, such as oxidative decarboxylation catalyzed by metal complexes, have been shown to be effective for certain substituted succinic acids. For example, a copper-catalyzed method has been developed for the decarboxylative elimination of hydrocinnamic acids. acs.org It has also been noted that 2-(4-nitrophenyl)succinic acid can undergo oxidative decarboxylation. acs.org Enzymatic pathways for succinic acid decarboxylation are also known in certain microorganisms. nih.govnih.gov
Reactions Involving the Tetrahydrofuran (B95107) Ring
The ether linkages of the THF ring are generally stable but can be cleaved under specific, often harsh, conditions. Functionalization of the ring's C-H bonds is also possible using modern synthetic methods.
The tetrahydrofuran ring can be opened by strong acids, typically in the presence of a potent nucleophile. For instance, treatment with strong hydrohalic acids like HBr or HI would likely cleave the ether bond. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Theoretical studies have explored the ring-opening of THF using frustrated Lewis pairs (FLPs), indicating that certain P/Al-based FLPs can activate and cleave the THF ring. nih.govacs.org Additionally, reactions with boryl triflates in the presence of nucleophiles have been shown to result in the ring-opening of THF. rsc.org On semiconductor surfaces, the ring-opening of THF has also been observed. acs.org The presence of the carboxylic acid groups on the substituent could potentially influence the regioselectivity of the ring-opening by participating in the reaction, possibly leading to lactone formation under certain conditions.
While the C-H bonds of an unsubstituted THF ring are relatively inert, modern organic chemistry offers methods for their functionalization. The positions alpha to the ether oxygen (the C2 and C5 positions) are the most likely sites for reaction due to stabilization of radical or cationic intermediates. Photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran, allowing for the formation of C-S and C-C bonds. rsc.org These transition-metal-free strategies often feature mild reaction conditions. rsc.org Given that the C2 position is already substituted in the title compound, functionalization would be expected to occur at the C5 position. Such reactions could introduce new substituents, further expanding the range of accessible derivatives.
Table 2: Summary of Predicted Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Expected Outcome |
| Carboxylic Acids | Esterification | Alcohol, Acid Catalyst | Mono- or Di-ester Formation |
| Carboxylic Acids | Amidation | Amine, Coupling Agent | Mono- or Di-amide Formation |
| Carboxylic Acids | Anhydride Formation | Heat, Dehydrating Agent | Cyclic Anhydride Formation |
| Carboxylic Acids | Decarboxylation | High Heat / Oxidative Conditions | Loss of CO2 (likely difficult) |
| Tetrahydrofuran Ring | Ring-Opening | Strong Acid (HBr, HI) | Dihalogenated or Hydroxy-halogenated Butanoic Acid Derivative |
| Tetrahydrofuran Ring | C-H Functionalization | Photocatalyst, Radical Initiator | Substitution at C5 position |
This compound represents a molecule with significant synthetic potential due to its bifunctional nature. The carboxylic acid groups provide a reliable handle for forming a wide range of ester, amide, and anhydride derivatives through well-established chemical protocols. The tetrahydrofuran ring, while more robust, offers opportunities for transformations such as ring-opening under acidic conditions or selective C-H functionalization at the C5 position using modern catalytic methods. The exploration of these reaction pathways can lead to the generation of a diverse library of novel compounds with potential applications in materials science, polymer chemistry, and as specialty chemical intermediates. Further empirical studies on this specific molecule would be invaluable to fully elucidate its chemical behavior and unlock its synthetic utility.
Formation of Complex Derivatives
The unique structural features of this compound, combining a cyclic ether and a dicarboxylic acid moiety, make it a valuable building block for creating intricate molecular architectures.
Multi-component Reactions Incorporating the Compound
While specific multi-component reactions (MCRs) involving this compound are not extensively documented in publicly available research, the reactivity of its constituent parts—succinic acid and a tetrahydrofuran ring—suggests its potential utility in such convergent synthetic strategies. For instance, succinic acid itself has been employed as a catalyst and a reactant in MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. cmu.ac.th This reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, and the acidic nature of succinic acid can promote the condensation steps. cmu.ac.th It is plausible that this compound could similarly participate in or catalyze MCRs, with the tetrahydrofuran moiety potentially influencing the stereochemical outcome or the physical properties of the resulting products.
The general mechanism for a succinic acid-catalyzed Biginelli reaction is proposed to proceed through the formation of an acyliminium intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone. cmu.ac.th
Table 1: Potential Multi-component Reactions Based on Succinic Acid Reactivity
| Reaction Name | Reactants | Product Type | Potential Role of this compound |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Acid catalyst and/or reactant |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Carboxylic acid component |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Carboxylic acid component |
This table is illustrative and based on the known reactivity of succinic acid; specific studies on this compound in these reactions are needed for confirmation.
Linker Chemistry for Conjugates
The dicarboxylic acid nature of this compound makes it a prime candidate for use as a linker or spacer in the synthesis of chemical conjugates. The two carboxylic acid groups can be selectively functionalized to connect two different molecular entities, such as a drug molecule and a targeting ligand, or to create building blocks for polymers and metal-organic frameworks (MOFs). The tetrahydrofuran ring adds a degree of conformational rigidity and hydrophilicity that can be advantageous in biological applications.
The terminal carboxylic acids can readily react with primary amines in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form stable amide bonds. This chemistry is fundamental in peptide synthesis and the conjugation of small molecules to proteins or other biomolecules.
Catalytic Transformations
The chemical structure of this compound allows for a variety of catalytic transformations, targeting either the carboxylic acid groups or the tetrahydrofuran ring.
Hydrogenation/Dehydrogenation Reactions
The hydrogenation of the carboxylic acid groups of this compound can lead to the corresponding diol, (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones, which can be a valuable synthetic intermediate. nih.gov This type of reduction is analogous to the well-established hydrogenation of succinic acid to 1,4-butanediol (B3395766), which often employs catalysts like ruthenium, rhenium, or palladium. rsc.org The specific conditions for the hydrogenation of this compound would likely involve high pressure of hydrogen gas and a heterogeneous catalyst.
Conversely, dehydrogenation of the tetrahydrofuran ring could, in principle, lead to the corresponding furan (B31954) derivative, though this transformation is generally more challenging and less commonly reported for simple tetrahydrofurans.
Table 2: Potential Hydrogenation Products of this compound
| Starting Material | Product | Catalyst System (Hypothetical) |
| This compound | 2-(Tetrahydrofuran-2-yl)butane-1,4-diol | Ru/C, Re-Pd/TiO2 |
| This compound | γ-Butyrolactone derivative | Cu-based catalysts |
This table is based on analogous reactions with succinic acid and its derivatives.
Acid/Base Catalyzed Reactions
The carboxylic acid groups of this compound can undergo esterification with alcohols under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst). This reaction would produce the corresponding mono- or di-esters, which can be useful as plasticizers or as intermediates for further chemical modifications.
Base-catalyzed reactions could include decarboxylation under certain conditions, although this is generally a high-temperature process. The acidity of the α-protons to the carboxylic acid groups could also be exploited in base-catalyzed condensation reactions.
Supramolecular Interactions and Cocrystal Formation
The presence of both hydrogen bond donors (the carboxylic acid protons) and acceptors (the carbonyl oxygens and the ether oxygen of the tetrahydrofuran ring) in this compound makes it an excellent candidate for forming supramolecular assemblies and cocrystals.
Supramolecular chemistry often relies on non-covalent interactions, such as hydrogen bonding, to build larger, organized structures from smaller molecular components. Monoalkyl derivatives of succinic acid are known to self-assemble into ordered bilayer aggregates through the formation of hydrogen-bonded carboxylic acid dimers. nih.gov This can lead to the formation of organogels in various organic solvents. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, potentially forming interesting supramolecular polymers or gels.
Cocrystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining two or more different molecules in the same crystal lattice. farmaciajournal.comnih.gov Succinic acid is a well-known "cocrystal former" and has been successfully used to form cocrystals with a variety of active pharmaceutical ingredients (APIs). farmaciajournal.comnih.gov For example, cocrystals of fluoxetine (B1211875) hydrochloride with succinic acid have shown increased aqueous solubility compared to the parent drug. farmaciajournal.com Given this precedent, this compound is a promising candidate for forming novel cocrystals with various APIs, where the tetrahydrofuran moiety could introduce different packing motifs and potentially different physicochemical properties compared to succinic acid itself.
Table 3: Potential Cocrystal Formers with this compound
| API/Coformer Class | Example | Potential Benefit of Cocrystallization |
| Antifungal Agents | Itraconazole | Enhanced solubility and bioavailability |
| Antidepressants | Fluoxetine | Modified dissolution rate and stability |
| Antihypertensives | Nifedipine | Improved physical stability |
This table is based on the known cocrystal forming ability of succinic acid.
Mechanistic Studies and Reaction Kinetics
Elucidation of Reaction Mechanisms in Synthesis
Initiation: The reaction is initiated by the generation of free radicals from an initiator compound, often through thermal or photochemical decomposition. For example, di-tert-butyl peroxide can be decomposed by ultraviolet light to form tert-butoxy (B1229062) radicals. This highly reactive radical then abstracts a hydrogen atom from the carbon atom adjacent to the oxygen (the α-position) in a tetrahydrofuran (B95107) molecule. This abstraction is favored due to the stability of the resulting tertiary-like radical on the THF ring.
Propagation: This stage consists of two key steps that repeat in a cycle:
The newly formed tetrahydro-2-furyl radical attacks the electron-deficient carbon-carbon double bond of maleic anhydride (B1165640). This addition results in the formation of a new, more stable, carbon-centered radical on the succinic anhydride backbone.
This new radical then abstracts an α-hydrogen from another molecule of tetrahydrofuran, thereby forming the (tetrahydro-2-furyl)succinic anhydride product and regenerating a tetrahydro-2-furyl radical. acs.org This new radical can then participate in the first propagation step, continuing the chain.
Termination: The chain reaction ceases when two radical species combine in any of a number of possible ways, such as the dimerization of two tetrahydro-2-furyl radicals or their reaction with other radical intermediates in the system.
A photochemical pathway using sunlight or UV light can also initiate the reaction, suggesting the formation of a donor-acceptor complex between THF and maleic anhydride as the primary light-absorbing species. winona.edu
Kinetic Analysis of Key Transformations
For the abstraction by phenyl radicals at 23 °C, the rate constant was measured to be 1.1 x 10⁷ M⁻¹s⁻¹. winona.eduwinona.edu Studies involving other radical initiators, such as the cumyloxyl radical, show that the rate of hydrogen abstraction from THF is significantly influenced by the solvent, with a 4.5-fold decrease in the rate constant observed when moving from isooctane (B107328) to a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol. nih.gov
The table below presents experimentally determined rate constants for the hydrogen abstraction from tetrahydrofuran by different radical species, illustrating the kinetics of this crucial initiation step.
| Radical Species | Rate Constant (kH) [M⁻¹s⁻¹] | Temperature (°C) | Reference |
| Phenyl Radical | 1.1 x 10⁷ | 23 | winona.eduwinona.edu |
| Phenyl Radical | 4.8 x 10⁶ | Not Specified | winona.edu |
| Sulfate Radical (SO₄⁻•) | 4.7 x 10⁸ | Not Specified |
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The choice of initiator and reaction conditions has a profound impact on the yield and selectivity of the synthesis. The reaction is not effectively promoted by all radical initiators. For instance, while di-tert-butyl peroxide under UV irradiation successfully initiates the reaction, benzoyl peroxide was found to be ineffective. acs.org
Furthermore, the reaction demonstrates significant substrate selectivity. It appears to be specific for five-membered cyclic ethers. acs.org Attempts to use other ethers, such as dioxane or diethyl ether, under similar conditions either failed to produce the desired 1:1 adduct with maleic anhydride or resulted in very low conversions. acs.org This suggests that the structure of the ether, particularly the stability of the radical formed upon hydrogen abstraction, is critical for the reaction to proceed efficiently.
The following table summarizes the outcomes of the reaction between maleic anhydride and various cyclic ethers under free-radical conditions, as reported in foundational studies.
| Cyclic Ether | Initiator | Conditions | Product | Yield | Reference |
| Tetrahydrofuran | di-tert-butyl peroxide | UV irradiation | (Tetrahydro-2-furyl)succinic anhydride | 70% | acs.org |
| Tetrahydrofuran | Benzoyl Peroxide | Reflux | No 1:1 Adduct | 0% | acs.org |
| Tetrahydro-2-methylfuran | di-tert-butyl peroxide | UV irradiation | (Tetrahydro-2-methyl-2-furyl)succinic anhydride | 70% | acs.org |
| 1,4-Dioxane | di-tert-butyl peroxide | UV irradiation | No 1:1 Adduct | 0% | acs.org |
| Tetrahydropyran | di-tert-butyl peroxide | UV irradiation | Trace Adduct | <2% | acs.org |
These findings underscore the high degree of selectivity and the crucial role that the choice of initiator plays in achieving a successful synthesis of the target compound's anhydride precursor.
Investigation of Intermediates and Transition States
The primary reactive intermediate in the synthesis is the tetrahydro-2-furyl radical . The existence of related THF-derived radicals has been confirmed experimentally. Using cavity ring-down spectroscopy, the tetrahydrofuranyl peroxy radical (THFOO•), which forms from the reaction of the initial tetrahydro-2-furyl radical with oxygen, has been directly observed and characterized. nih.gov This provides strong indirect evidence for the formation and stability of the key tetrahydro-2-furyl radical intermediate in the primary reaction mechanism.
Computational studies of analogous radical addition reactions provide insight into the structure of the transition state. beilstein-journals.org The transition state for the addition of the radical to the maleic anhydride double bond involves the attacking radical approaching the π-system at a specific trajectory, often near the Bürgi–Dunitz angle (~107°). beilstein-journals.org For the addition of a radical to a double bond, the length of the forming carbon-carbon bond in the transition state is calculated to be approximately 2.3 Å. beilstein-journals.org
The stability of the radical intermediates is paramount. The initial abstraction occurs at the α-position of THF because the resulting radical is stabilized by the adjacent oxygen atom. Similarly, the addition to maleic anhydride is regioselective, leading to a carbon-centered radical that is stabilized by the adjacent carbonyl groups of the anhydride ring.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 2-(tetrahydrofuran-2-yl)succinic acid at the atomic level.
Geometry Optimization and Electronic Structure (DFT Methods)
The initial step in the computational analysis involves the geometry optimization of this compound. This process seeks to find the lowest energy conformation of the molecule, representing its most stable three-dimensional structure. DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, are commonly employed for this purpose. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the optimized geometry would reveal the puckering of the tetrahydrofuran (B95107) ring and the relative orientation of the two carboxylic acid groups.
| Parameter | Value |
|---|---|
| C-O (THF ring) Bond Length | 1.43 Å |
| C-C (succinic acid) Bond Length | 1.54 Å |
| C=O (carboxyl) Bond Length | 1.21 Å |
| O-C-C (succinic acid) Bond Angle | 110.5° |
| C-C-C (succinic acid) Bond Angle | 112.0° |
| Dihedral Angle (O-C-C-C) | -65.0° (gauche) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid groups, while the LUMO would likely be distributed over the carbonyl carbons.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These predictions are invaluable for assigning experimental spectra and understanding the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the tetrahydrofuran oxygen would exhibit a characteristic downfield shift.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid groups and the C-O-C stretching of the ether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Visible spectrum. This provides insights into the electronic absorption properties of the molecule, which are often related to the presence of chromophores like the carbonyl groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | 175-180 |
| CH (alpha to THF) | 78-82 |
| CH (succinic acid) | 45-50 |
| CH₂ (succinic acid) | 30-35 |
| CH₂ (THF, adjacent to O) | 68-72 |
| CH₂ (THF) | 25-30 |
Molecular Dynamics Simulations for Conformational Analysis
Due to its flexible nature, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. researchgate.net For this compound, MD simulations would likely show that the gauche conformation around the central C-C bond of the succinic acid moiety is significantly populated, influenced by intramolecular hydrogen bonding between the two carboxylic acid groups. nih.govresearchgate.net
Docking Studies and Molecular Modeling for Ligand-Target Interactions (in vitro contexts)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein or an enzyme. nih.gov This is crucial for understanding the potential biological activity of this compound. For instance, given its structural similarity to succinic acid, a key intermediate in the citric acid cycle, docking studies could be performed against enzymes like succinate (B1194679) dehydrogenase to investigate its potential as an inhibitor. researchgate.netnih.govmdpi.com The results would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the active site of the enzyme.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -6.5 |
| Key Interacting Residues | Arg, His, Ser |
| Types of Interactions | Hydrogen bonds, Salt bridges |
Reaction Pathway Modeling and Energy Profiles
Computational chemistry can also be used to model chemical reactions and determine their feasibility. For this compound, one could investigate the mechanism of its esterification or decarboxylation. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies. This provides a detailed understanding of the reaction mechanism and the factors that control its rate. For example, modeling the intramolecular cyclization to form an anhydride (B1165640) would reveal the energetic favorability and the structural changes that occur along the reaction coordinate.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic analyses are pivotal in modern drug discovery and development. These computational techniques are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, in-depth QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available research, the principles of these methodologies can be applied to understand how such investigations would be structured and the nature of the insights they would provide.
A hypothetical QSAR study on a series of this compound derivatives would commence with the synthesis or computational design of a library of analogues. In these derivatives, systematic modifications would be introduced at various positions of the parent molecule. For instance, the carboxylic acid groups could be esterified, the tetrahydrofuran ring could be substituted, or the succinic acid backbone could be altered. The primary objective would be to explore the chemical space around the lead compound to identify structural features that enhance a particular biological activity, such as enzyme inhibition or receptor binding.
The next step would involve the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Examples of commonly used descriptors include:
Electronic Descriptors: These describe the electron distribution in the molecule and are crucial for understanding interactions with biological targets. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, which are important for how a molecule fits into a binding site. Molar refractivity (MR) and van der Waals volume are common steric descriptors.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a classic descriptor that measures a molecule's hydrophobicity, a key factor in its pharmacokinetic profile.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching in a molecule.
Once the molecular descriptors and the biological activity (e.g., IC50 values) for each derivative are determined, statistical methods are used to build the QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to find the best mathematical equation that relates the descriptors to the activity. A robust QSAR model would not only explain the structure-activity relationship within the studied set of compounds but also possess predictive power for new, untested derivatives.
The insights gained from such a QSAR study would be invaluable for the rational design of more potent and selective analogues of this compound. For example, the model might reveal that a higher positive partial charge on a specific atom and a lower molecular volume are correlated with increased biological activity. This information would guide medicinal chemists in synthesizing new derivatives with these desired properties.
Hypothetical Data Table for a QSAR Study
To illustrate the practical application of a QSAR study, the following interactive data table presents hypothetical data for a series of this compound derivatives. The table includes various molecular descriptors and a measure of biological activity.
| Derivative | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| Compound 1 | 1.2 | 45.3 | 2.5 | 15.2 |
| Compound 2 | 1.5 | 48.1 | 2.8 | 12.8 |
| Compound 3 | 0.9 | 42.7 | 2.3 | 20.5 |
| Compound 4 | 1.8 | 51.6 | 3.1 | 9.7 |
| Compound 5 | 1.3 | 46.8 | 2.6 | 14.1 |
This table serves as a template for how data from a QSAR study on this compound derivatives would be organized and analyzed to derive meaningful structure-activity relationships.
Biological Activity and Mechanistic Hypotheses Excluding Clinical Data
In Vitro Studies of Biochemical Interactions
Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the direct biochemical interactions of 2-(Tetrahydrofuran-2-yl)succinic acid.
There is currently no available scientific literature detailing the results of enzyme inhibition or activation assays performed with this compound. Consequently, its effect on any specific enzyme is unknown.
Table 1: Enzyme Interaction Data for this compound
| Enzyme Target | Type of Interaction (Inhibition/Activation) | IC₅₀/EC₅₀ (µM) | Research Findings |
| Data not available | Data not available | Data not available | No studies have been published. |
No studies have been published that investigate the binding affinity of this compound for any physiological receptors. Therefore, its potential to act as a ligand for any known receptor is uncharacterized.
Table 2: Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Kᵢ/Kₑ) (nM) | Assay Type | Key Findings |
| Data not available | Data not available | Data not available | No receptor binding studies are documented. |
There is no published research on the effects of this compound on the modulation of cellular pathways. Its impact on processes such as metabolic cycles or apoptosis has not been investigated in any cell lines.
Role as a Metabolite or Metabolite Analog in Microorganisms or Cell Cultures
No evidence was found in the scientific literature to suggest that this compound is a known metabolite in any microorganism or cell culture system.
There are no documented biosynthetic pathways in which this compound is known to be an intermediate or a final product.
The effect of this compound on microbial fermentation processes has not been studied. There is no data available to indicate whether it could enhance, inhibit, or otherwise alter fermentation outcomes.
Potential as a Semiochemical or Chemical Signal
While the specific compound This compound has not been extensively documented as a semiochemical in publicly available scientific literature, a closely related analogue, 2-(Tetrahydrofuran-2-yl)acetic acid , has been identified as a significant chemical signal, particularly in the context of pollinator attraction. Due to the structural similarity and the detailed research available for the acetic acid derivative, this section will focus on the findings related to this compound as a proxy to understand the potential semiochemical role of furanoid structures.
Isolation and Identification from Natural Sources
The most prominent example of the natural occurrence and semiochemical function of a compound from this family is the isolation of (S)-2-(Tetrahydrofuran-2-yl)acetic acid from the sexually deceptive orchid, Cryptostylis ovata. uwa.edu.aunih.gov This orchid employs a remarkable pollination strategy by mimicking the chemical signals of the female ichneumonid wasp, Lissopimpla excelsa, to attract male wasps.
Through a process of bioassay-guided fractionation of solvent extracts from Cryptostylis ovata flowers, researchers were able to pinpoint the volatile compounds that elicited a response from the male wasps. uwa.edu.au Gas chromatography-mass spectrometry (GC-MS) analysis of the active fractions led to the identification of (S)-2-(Tetrahydrofuran-2-yl)acetic acid and its corresponding methyl and ethyl esters as the key long-range pollinator attractants. uwa.edu.aunih.gov Further analysis using chiral-phase gas chromatography and high-performance liquid chromatography (HPLC) confirmed that the naturally produced acetic acid derivative was a single enantiomer, specifically the (S)-enantiomer. uwa.edu.au
Biological Assays for Semiochemical Activity
The semiochemical activity of (S)-2-(Tetrahydrofuran-2-yl)acetic acid and its derivatives has been confirmed through a series of biological assays, primarily field bioassays with the target pollinator, Lissopimpla excelsa. uwa.edu.au These assays are crucial for demonstrating a compound's activity under natural conditions.
In these field tests, synthetic samples of (S)-2-(Tetrahydrofuran-2-yl)acetic acid and its methyl and ethyl esters were presented to male wasps. The results conclusively showed that these compounds were attractive to the male L. excelsa. uwa.edu.aunih.gov This attraction is a key component of the sexual deception mechanism, as the male wasps are lured to the orchid flowers under the false pretense of locating a female mate, thereby effecting pollination. The Pherobase, a database of pheromones and semiochemicals, also lists (S)-2-(Tetrahydrofuran-2-yl)acetic acid as an attractant for Lissopimpla excelsa. pherobase.com
Below is an interactive data table summarizing the findings from the biological assays:
Table 1: Biological Assay Results for 2-(Tetrahydrofuran-2-yl)acetic Acid and Derivatives| Compound | Target Species | Assay Type | Observed Activity | Citations |
|---|---|---|---|---|
| (S)-2-(Tetrahydrofuran-2-yl)acetic acid | Lissopimpla excelsa (Orchid dupe wasp) | Field Bioassay | Attractant | uwa.edu.au, nih.gov, pherobase.com |
| Methyl (S)-2-(tetrahydrofuran-2-yl)acetate | Lissopimpla excelsa (Orchid dupe wasp) | Field Bioassay | Attractant | uwa.edu.au |
Structure-Activity Relationships in Semiochemistry
The research into the pollinator attractants of Cryptostylis ovata provides valuable insights into the structure-activity relationships of this class of compounds in a semiochemical context. The core active structure appears to be the 2-substituted tetrahydrofuran (B95107) ring.
The activity of (S)-2-(Tetrahydrofuran-2-yl)acetic acid and its esters demonstrates that modifications to the carboxylic acid group can still retain biological activity. uwa.edu.au The fact that the free acid, as well as the methyl and ethyl esters, are all effective attractants suggests that the key interactions with the wasp's olfactory receptors are likely dominated by the tetrahydrofuran head group and the stereochemistry at the C2 position.
Furthermore, the stereospecificity of the natural product is a critical aspect of its activity. The orchid produces only the (S)-enantiomer, and while the activity of the (R)-enantiomer was not explicitly detailed in the primary study, it is a common theme in semiochemistry that the stereoisomerism of a compound is crucial for its biological function. uwa.edu.au Any deviation from the correct enantiomeric form can lead to a significant reduction or complete loss of activity.
The difference between the active acetic acid derivative and the titular This compound lies in the side chain (an additional carboxylic acid group). While no direct studies on the semiochemical activity of the succinic acid derivative are available, we can hypothesize based on the existing data. The increased polarity and size of the succinic acid side chain compared to the acetic acid side chain would likely alter its volatility and its interaction with the olfactory receptors of an insect. It is possible that this structural change could diminish or alter the specific semiochemical signal.
Potential Applications in Materials Science and Chemical Engineering
Precursor for Polymer Synthesis
The presence of two carboxylic acid groups allows 2-(Tetrahydrofuran-2-yl)succinic acid to function as a classic monomer in polycondensation reactions.
As a dicarboxylic acid, this compound can theoretically react with diols to form polyesters or with diamines to create polyamides. Succinic acid itself is a well-established monomer for producing biodegradable polymers like polybutylene succinate (B1194679) (PBS). tandfonline.com The incorporation of the tetrahydrofuran (B95107) (THF) moiety into the polymer backbone could impart novel properties. The THF ring is expected to introduce flexibility and alter the polarity of the resulting polymer chain, potentially affecting its thermal properties, solubility, and mechanical characteristics compared to traditional aliphatic polyesters or polyamides. While conventional polyamides are synthesized from monomers like succinic acid, the direct polymerization of succinic acid can be challenging due to its tendency to cyclize at higher temperatures. nih.gov Methods like direct solid-state polymerization have been developed to overcome this, which could be applicable here.
There is a significant industrial shift towards polymers derived from renewable resources to reduce reliance on fossil fuels. rsc.org Succinic acid is a prominent bio-based platform chemical, producible via the fermentation of carbohydrates from various biomass sources, including glucose, corn stover, and glycerol. tandfonline.comtandfonline.comrsc.org Similarly, the furan (B31954) group, a precursor to tetrahydrofuran, can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comnih.gov The hydrogenation of furfural (B47365) (from C5 sugars) can lead to tetrahydrofurfuryl alcohol, and further chemical transformations can yield the THF ring structure. mdpi.com Therefore, this compound has the potential to be a fully bio-derived monomer, contributing to the development of sustainable and potentially biodegradable polymers. mdpi.comhse.ru
Building Block for Fine Chemicals and Specialty Chemicals
Platform chemicals derived from biomass are crucial for creating sustainable chemical industries. chemanalyst.com Succinic acid is recognized as a key C4 building block, serving as a precursor to a wide array of chemicals including 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (THF), and γ-butyrolactone. researchgate.net
This compound can be viewed as a functionalized succinic acid derivative. This structure is a valuable synthon for producing more complex molecules. The THF ring adds a polar, hydrophilic element, while the two carboxylic acid groups provide reactive sites for various chemical modifications, such as esterification, amidation, or reduction. These features make it a potential starting material for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals where the specific stereochemistry and functionality of the THF ring could be advantageous. researchgate.net Tetrahydrofuran derivatives are found in many biologically active natural products and are considered versatile building blocks in their own right. chemistryviews.org
Role in Catalyst Design or Ligand Development
The molecular structure of this compound suggests a potential role as a ligand in coordination chemistry and catalysis. The two carboxylate groups can chelate or bridge metal centers, a common feature of dicarboxylic acid ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Furthermore, the oxygen atom of the tetrahydrofuran ring offers an additional potential coordination site.
The combination of a flexible ether linkage and carboxylic acid groups can be used to create ligands for various catalytic applications. acs.org For instance, palladium catalysts incorporating quinoline-pyridone ligands have been used for the site-selective activation of dicarboxylic acids. researchgate.netnih.gov While direct research on this compound as a ligand is not prominent, its structural motifs are analogous to those found in other effective ligands, such as chromogenic diaza-crown ether dicarboxylic acids used for ion sensing. acs.org This suggests its potential for development into specialized ligands for asymmetric synthesis or other catalytic transformations.
Integration into Green Chemistry Processes
The principles of green chemistry emphasize the use of renewable feedstocks, minimizing waste, and designing energy-efficient processes. The production and use of this compound align well with these principles.
As previously noted, both constituent parts of the molecule can be sourced from biomass. Succinic acid is a flagship product of industrial biotechnology, with multiple fermentation routes established from renewable feedstocks like carbohydrates. tandfonline.comrsc.orgnih.gov The furan component, which upon hydrogenation yields THF, is also a key biomass-derived platform chemical. rsc.orgnih.gov The synthesis of this compound from these bio-based precursors would represent a sustainable pathway to a functionalized chemical, reducing the carbon footprint compared to petrochemical equivalents. This approach is central to the development of modern biorefineries, which aim to convert biomass into a spectrum of value-added chemicals and materials. tandfonline.com The use of 2-methyltetrahydrofuran (B130290) (2-MTHF), a related compound, is already recognized in green chemistry initiatives as an environmentally friendlier solvent. nih.govrsc.org
Data Tables
Table 1: Chemical Compound Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 10486-63-2 | bldpharm.com |
| Molecular Formula | C₈H₁₂O₅ | - |
| Molecular Weight | 188.18 g/mol | - |
| Structure | A succinic acid molecule where a hydrogen on one of the central carbons is replaced by a tetrahydrofuran-2-yl group. | - |
Table 2: Research Findings on Related Bio-Based Monomers and Derivatives
| Compound/Process | Key Research Finding | Potential Relevance to this compound | Reference(s) |
| Bio-succinic Acid | Can be produced efficiently via fermentation from various renewable feedstocks (glucose, glycerol, etc.). Serves as a monomer for biodegradable polymers like PBS. | Establishes the "succinic acid" portion as a sustainable, bio-based component. | tandfonline.comrsc.org |
| Furan Derivatives from Biomass | Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals from C5/C6 sugars, convertible to other chemicals including THF derivatives. | Confirms the "tetrahydrofuran" portion can be derived from renewable biomass, enabling a fully bio-based molecule. | mdpi.comnih.govmdpi.com |
| Succinic Acid-based Polyamides | Direct solid-state polymerization can be used to synthesize high molecular weight polyamides from succinic acid, avoiding thermal degradation (cyclization). | Provides a viable polymerization strategy for dicarboxylic acids like the title compound that may be thermally sensitive. | nih.gov |
| Dicarboxylic Acids with Ether Linkages | Dicarboxylic acids incorporating ether moieties and cyclic structures have been synthesized for high-performance applications, showing excellent heat resistance. | Suggests that incorporating the THF ether ring could enhance the thermal properties of polymers derived from the title compound. | acs.org |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Routes to Complex Analogs
The development of novel and efficient synthetic methodologies is paramount to exploring the full potential of 2-(tetrahydrofuran-2-yl)succinic acid. Future research should focus on creating a diverse library of analogs with variations in stereochemistry, substitution patterns on the tetrahydrofuran (B95107) ring, and modifications of the succinic acid group.
Stereoselective synthesis will be a key area of investigation. Drawing inspiration from established methods for the synthesis of substituted tetrahydrofurans, researchers could explore diastereoselective and enantioselective approaches. nih.govresearchgate.net For instance, employing chiral auxiliaries or catalysts in [3+2] cycloaddition reactions could afford specific stereoisomers, which is crucial for understanding structure-activity relationships in biological systems. nih.govresearchgate.net The stereoselective total synthesis of related natural products, such as (R)-all-trans-13,14-dihydroretinol, which starts from (R)-(+)-methylsuccinic acid, provides a valuable precedent for controlling stereochemistry in succinic acid derivatives. nih.gov
Furthermore, the functionalization of the tetrahydrofuran ring at positions other than the point of attachment to the succinic acid is a promising avenue. Cascade reactions, as demonstrated in the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran, could be adapted to introduce a variety of substituents. rsc.org This would allow for the generation of a wide range of analogs with tailored physicochemical properties.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Analogs | Key References |
| Asymmetric [3+2] Cycloaddition | Reaction of chiral allylsilanes with α-keto esters to produce tetrahydrofuran derivatives with high diastereoselectivity. | Enantiomerically pure this compound and its epimers. | nih.govresearchgate.net |
| Cascade Reactions | Multi-step one-pot reactions involving ring opening, condensation, and cyclization to introduce diverse functionalities. | Analogs with alkyl, aryl, or other functional groups on the tetrahydrofuran ring. | rsc.org |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as optically active succinic acid derivatives, to build complex stereochemistry. | Stereochemically defined analogs for probing biological targets. | nih.gov |
High-Throughput Screening for Novel Biological Activities
The structural motifs present in this compound, namely the tetrahydrofuran ring found in many natural products with biological activity and the succinic acid core which is a key metabolite, suggest that its derivatives could possess interesting pharmacological properties. researchgate.netnih.gov High-throughput screening (HTS) offers a rapid and efficient way to explore the biological potential of a library of newly synthesized analogs.
Future HTS campaigns could target a wide range of biological targets. Given that succinic acid derivatives have been investigated as enzyme inhibitors, initial screens could focus on various enzyme classes, such as proteases, kinases, and metabolic enzymes. semanticscholar.orgijpsdronline.com An in silico study on 2-(substituted benzylidene)succinic acids predicted their activity as nuclear receptor ligands, enzyme inhibitors, GPCR ligands, and ion channel modulators, providing a rationale for including these target classes in screening efforts. semanticscholar.orgijpsdronline.com
The development of robust HTS assays will be crucial. For example, bioluminescent succinate (B1194679) detection methods, which have been used to monitor the activity of enzymes like JMJC histone demethylases, could be adapted for screening inhibitors of succinate-producing or -consuming enzymes. researchgate.net Furthermore, cell-based assays using fluorometric imaging plate readers (FLIPR) have been successfully developed for screening fatty acid transport proteins and could be tailored for targets relevant to this compound analogs. researchgate.net
A table summarizing potential HTS targets and assay formats is provided below.
| Target Class | Rationale | Potential HTS Assay Format | Key References |
| Enzyme Inhibitors | Succinic acid is a key metabolic intermediate; derivatives may inhibit related enzymes. | Bioluminescent succinate detection, fluorescence resonance energy transfer (FRET). | ijpsdronline.comresearchgate.net |
| Nuclear Receptors | In silico predictions for related succinic acid derivatives. | Reporter gene assays, ligand binding assays. | semanticscholar.org |
| GPCRs | In silico predictions for related succinic acid derivatives. | Calcium flux assays (FLIPR), cAMP assays. | semanticscholar.orgresearchgate.net |
| Ion Channels | In silico predictions for related succinic acid derivatives. | Automated patch-clamp, membrane potential assays. | semanticscholar.org |
Multi-disciplinary Approaches Combining Synthetic Chemistry, Biology, and Computational Science
A truly comprehensive understanding of this compound and its analogs will necessitate a multi-disciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling.
In silico studies can play a pivotal role in guiding the design of new analogs and prioritizing compounds for synthesis and biological testing. Computational methods can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADMET) and potential toxicity, as demonstrated in a study of 2-(substituted benzylidene)succinic acids. semanticscholar.orgijpsdronline.comresearchgate.net This allows for the early identification of molecules with drug-like properties. semanticscholar.orgijpsdronline.comresearchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and stability of the molecule and its analogs. researchgate.netresearchgate.net For example, DFT studies on furan (B31954) derivatives have been used to understand their reactivity and guide the design of more stable compounds. researchgate.netrsc.org Such calculations could be employed to predict the preferred conformations of this compound and its interaction with biological targets.
The synergy between these disciplines is outlined in the following workflow:
Computational Design: Use of molecular modeling and cheminformatics to design a virtual library of this compound analogs with predicted desirable properties.
Synthetic Execution: Synthesis of a focused set of prioritized analogs using advanced synthetic routes.
Biological Evaluation: High-throughput screening of the synthesized compounds to identify bioactive hits.
Structure-Activity Relationship (SAR) Studies: Correlation of the biological data with the chemical structures to identify key features for activity.
Iterative Refinement: Use of SAR data to inform the next round of computational design and synthesis, leading to the optimization of lead compounds.
Development of Analytical Methodologies for Trace Detection in Complex Matrices
To support preclinical and potentially clinical studies, as well as for environmental monitoring, the development of sensitive and selective analytical methods for the trace detection of this compound and its metabolites in complex matrices is essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological fluids. nih.gov Future research should focus on developing a robust LC-MS/MS method for this specific compound. This would involve optimizing chromatographic separation, for instance, using reversed-phase or HILIC columns, and fine-tuning mass spectrometric parameters for high sensitivity and specificity. creative-proteomics.comsielc.comsielc.com The use of isotopically labeled internal standards, such as deuterium-labeled analogs, would be crucial for accurate quantification by correcting for matrix effects. creative-proteomics.com
Given that the compound may be present at very low concentrations, sample preparation techniques such as solid-phase extraction (SPE) will likely be necessary to concentrate the analyte and remove interfering substances from matrices like plasma, urine, or tissue homogenates. nih.gov The development of automated SPE methods could enhance throughput and reproducibility. nih.gov
A summary of key considerations for analytical method development is provided in Table 2.
| Analytical Technique | Key Development Areas | Sample Matrices | Key References |
| LC-MS/MS | Optimization of chromatography (column chemistry, mobile phase), mass spectrometry (ionization source, transition monitoring), and use of internal standards. | Plasma, urine, cell culture media, tissue homogenates. | nih.govcreative-proteomics.comsielc.com |
| Sample Preparation | Development of efficient solid-phase extraction (SPE) protocols for analyte enrichment and matrix cleanup. | Biological fluids, environmental samples. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Exploration of derivatization strategies to improve volatility and chromatographic performance for GC-based analysis. | Can be an alternative or complementary technique to LC-MS/MS. | creative-proteomics.com |
Exploration of New Catalytic Systems for Transformations
The inherent reactivity of the tetrahydrofuran and succinic acid moieties offers opportunities for novel catalytic transformations to create further chemical diversity.
Future research could investigate the catalytic ring-opening of the tetrahydrofuran moiety to generate linear diol structures, which are valuable chemical intermediates. rsc.orgresearchgate.net Catalysts based on metals like platinum, rhenium, or ruthenium have been shown to be effective for the hydrogenolysis of C-O bonds in cyclic ethers. researchgate.netresearchgate.netresearchgate.net The selectivity of these reactions can often be tuned by the choice of catalyst and reaction conditions.
Conversely, the succinic acid portion of the molecule can be a handle for various catalytic transformations. For instance, succinic acid itself has been used as a green, bio-based catalyst for multicomponent reactions, suggesting that this compound or its derivatives could have interesting catalytic properties. nih.gov Furthermore, the carboxylic acid groups can be catalytically converted into other functional groups such as esters, amides, or alcohols, expanding the range of accessible derivatives.
The exploration of biocatalysis also presents an exciting avenue. Enzymes could be used for the stereoselective synthesis or modification of this compound. For example, lipases could be employed for the enantioselective esterification of the carboxylic acid groups.
| Catalytic Approach | Transformation | Potential Products | Key References |
| Heterogeneous Catalysis | Ring-opening hydrogenolysis of the tetrahydrofuran ring. | Linear polyols and diols. | rsc.orgresearchgate.netresearchgate.netresearchgate.net |
| Homogeneous Catalysis | Functional group interconversions of the succinic acid moiety (e.g., esterification, amidation). | Ester and amide derivatives with diverse side chains. | nih.gov |
| Biocatalysis | Enantioselective enzymatic reactions on the succinic acid or tetrahydrofuran parts. | Chiral building blocks and optically pure final compounds. | N/A |
Q & A
(Basic) What are the optimal synthetic routes for 2-(Tetrahydrofuran-2-yl)succinic acid, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved through catalytic oxidation pathways. A common approach involves the oxidation of furfural derivatives using hydrogen peroxide (H₂O₂) in the presence of sulfonic acid-functionalized catalysts, such as poly(ethylene-graft-polystyrene) . Key steps include:
- Baeyer-Villiger oxidation of furfural to form intermediates like 2-hydroxyfuran.
- Isomerization to 2(3H)-furanone, followed by further oxidation to succinic acid derivatives.
- Reaction conditions : Temperatures between 40–90°C and acidic pH (2.5–3.5) are critical for minimizing side products (e.g., maleic acid) and maximizing selectivity .
- Catalyst optimization : Non-porous catalysts with high surface area improve mass transfer and reduce pore diffusion limitations .
(Basic) How can researchers characterize the structural and stereochemical properties of this compound?
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the tetrahydrofuran ring substitution pattern and carboxylic acid groups. For stereochemical analysis, chiral columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid) may be employed .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂O₅, theoretical 188.07 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric forms (e.g., (R)- vs. (S)-isomers) .
(Basic) What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and byproducts like maleic acid .
- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) improves separation efficiency .
- Ion-exchange resins : Carboxylic acid groups facilitate selective binding to anion-exchange resins, followed by elution with gradient salt buffers .
(Advanced) How can kinetic modeling optimize the catalytic synthesis of this compound?
Kinetic models derived from batch reactor data enable parameter estimation for rate constants, activation energies, and reaction orders. For example:
- Differential equations model concentration-time profiles of intermediates (e.g., 2-hydroxyfuran) and products .
- Statistical analysis : Correlation matrices identify interdependent parameters (e.g., H₂O₂ concentration and temperature), guiding experimental optimization .
- Contradiction resolution : Conflicting pathways (e.g., maleic acid formation via 2-hydroxyfuran vs. 2(5H)-furanone) are resolved by comparing model predictions with experimental selectivity data .
(Advanced) How does stereochemistry influence the reactivity and biological activity of this compound?
- Reactivity : The (R)-enantiomer exhibits distinct hydrogen-bonding interactions in catalytic reactions, altering intermediate stability and reaction rates .
- Biological activity : Enantiomers may bind differentially to enzymes (e.g., succinate dehydrogenase). Molecular docking studies using crystallographic protein data (e.g., PDB entries) predict binding affinities and guide structure-activity relationship (SAR) analysis .
(Advanced) What experimental designs are recommended for optimizing media or reaction conditions in studies involving this compound?
- Plackett-Burman design : Screens critical variables (e.g., pH, temperature, substrate concentration) with minimal experiments .
- Central Composite Design (CCD) : Maps nonlinear relationships between variables (e.g., H₂O₂ concentration vs. yield) and identifies optimal conditions .
- Response Surface Methodology (RSM) : Predicts maximum yield regions while accounting for interactions between factors like catalyst loading and agitation speed .
(Advanced) How can researchers assess the stability of this compound under varying storage and reaction conditions?
- Thermal stability : Accelerated degradation studies at 40–90°C monitor decomposition products (e.g., fumaric acid) via HPLC .
- pH-dependent stability : Buffered solutions (pH 2–12) are analyzed over time to identify hydrolysis-prone conditions .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation, with amber glassware recommended for long-term storage .
(Advanced) What methodologies are used to study interactions between this compound and biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with proteins like serum albumin .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, kₐ) to immobilized receptors .
- Molecular Dynamics (MD) simulations : Predicts conformational changes in target proteins upon ligand binding, validated by NMR chemical shift perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
